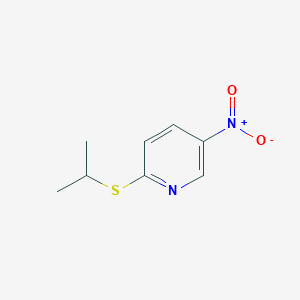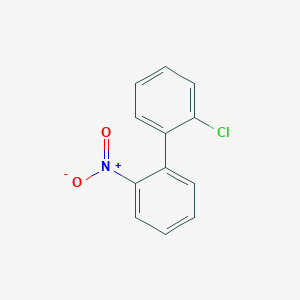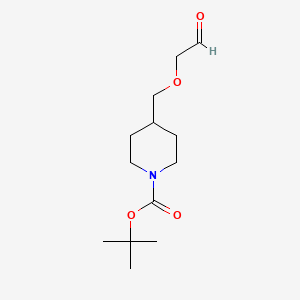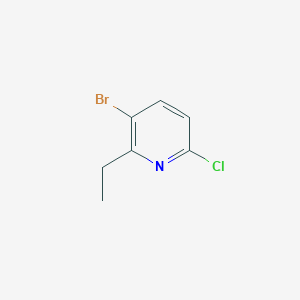
Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrimidinyl phenyl ester group. This compound is notable for its unique chemical structure, which imparts specific properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester typically involves the esterification of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro- with the corresponding alcohol derivative of the pyrimidinyl phenyl compound. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can also undergo hydrolysis to release active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, pentadecyl ester
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Uniqueness
Compared to similar compounds, Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 4-(5-ethylhexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinyl)phenyl ester stands out due to its unique combination of fluorine atoms and the pyrimidinyl phenyl ester group. This structure imparts specific chemical and biological properties that are not observed in other related compounds .
Propiedades
Número CAS |
55429-88-4 |
|---|---|
Fórmula molecular |
C18H15F7N2O5 |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
[4-(5-ethyl-1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)phenyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C18H15F7N2O5/c1-4-15(11(28)26(2)14(31)27(3)12(15)29)9-5-7-10(8-6-9)32-13(30)16(19,20)17(21,22)18(23,24)25/h5-8H,4H2,1-3H3 |
Clave InChI |
CRFJBIUIUBLLIQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=C(C=C2)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)



![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)





![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)
